molecular formula C18H21N5 B11228994 N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline

Cat. No.: B11228994
M. Wt: 307.4 g/mol
InChI Key: SJPARASPZZUIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline is an organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties.

Preparation Methods

The synthesis of N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Alkylation: The tetrazole intermediate is then alkylated using a suitable alkyl halide.

    Coupling with aniline: The final step involves coupling the alkylated tetrazole with aniline under specific reaction conditions, such as the presence of a base and a solvent like ethanol.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the aniline moiety is substituted by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline can be compared with other tetrazole derivatives, such as:

    N-{2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline: Another isomer with the methyl group in the para position.

    N-{2-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline: Contains a chlorine atom instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-[1-(3-methylphenyl)tetrazol-5-yl]butan-2-yl]aniline

InChI

InChI=1S/C18H21N5/c1-4-18(3,19-15-10-6-5-7-11-15)17-20-21-22-23(17)16-12-8-9-14(2)13-16/h5-13,19H,4H2,1-3H3

InChI Key

SJPARASPZZUIHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=CC(=C2)C)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.